![molecular formula C19H22ClN3O B1237938 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B1237938.png)
1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea is a member of piperidines.
Scientific Research Applications
Anticancer Properties
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, have been explored for their anticancer properties. These compounds demonstrate significant antiproliferative effects against various cancer cell lines. A specific compound in this series exhibited potent inhibitory activity, suggesting potential as BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).
Neurological Research
The compound 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), structurally similar to the compound , has been studied for its effects on CB1 receptor modulation in the cerebellum. This research contributes to understanding the role of allosteric antagonists in neurological functions and potential therapeutic applications (Wang et al., 2011).
Optical Material Research
1-(4-chlorophenyl)-3-(4-chloro phenyl)-2-propen-1-one, a compound with a similar structure, was studied for its properties as an organic non-linear optical material. The research focused on its crystal structure, molecular arrangement, and potential applications in optical technology (Crasta et al., 2005).
Insecticide Research
Compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have been investigated for their novel mode of action as insecticides, demonstrating a unique mechanism that interferes with cuticle deposition in insects, pointing towards their potential application in pest control (Mulder & Gijswijt, 1973).
Translation Initiation Inhibition
N,N'-diarylureas, including structures similar to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, have been identified as potent activators of the eIF2α kinase, which plays a critical role in translation initiation. This property highlights their potential as anti-cancer agents (Denoyelle et al., 2012).
Anticonvulsant Research
A compound possessing a similar structure, 1-[(3-chlorophenyl)phenylmethyl]urea, exhibits anticonvulsant activity. This research provides insights into the bioelectric activity and ion content in brain structures, contributing to the development of anticonvulsant drugs (Vengerovskiĭ et al., 2014).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives, including compounds structurally related to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This opens up potential applications in materials science and engineering (Mistry et al., 2011).
properties
Product Name |
1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea |
|---|---|
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-2-3-7-18(17)22-19(24)21-16-10-8-15(9-11-16)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H2,21,22,24) |
InChI Key |
UBABFXTUUWDKDL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)

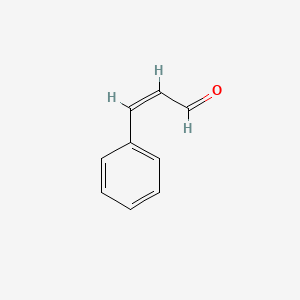
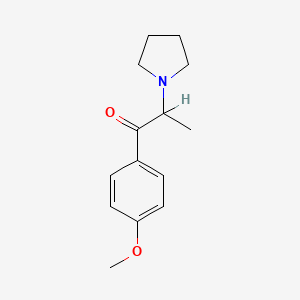
![1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-, (1aR,7R,7aR,7bS)-(+)-](/img/structure/B1237866.png)
![(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1237867.png)
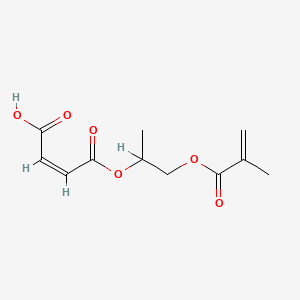
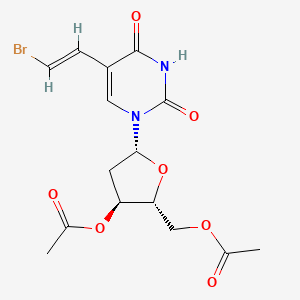
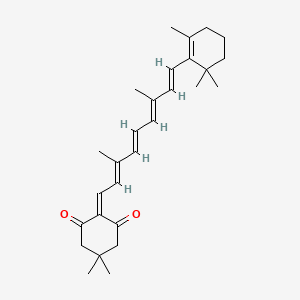
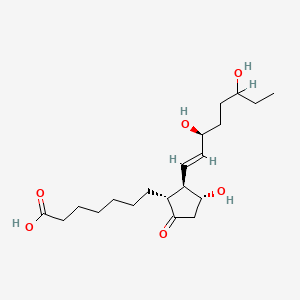
![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)
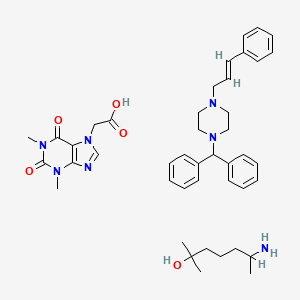
![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)